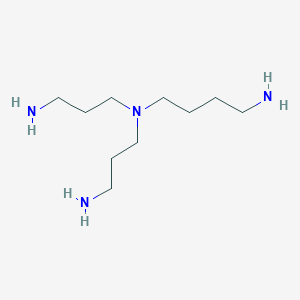

N,N-bis(3-aminopropyl)butane-1,4-diamine

Description

Nomenclature and Synonyms

N,N-bis(3-aminopropyl)butane-1,4-diamine possesses an extensive nomenclature system reflecting its diverse applications and historical development across multiple scientific disciplines. The compound's official International Union of Pure and Applied Chemistry name is N,N'-bis(3-aminopropyl)butane-1,4-diamine, which precisely describes its structural arrangement of amino groups and carbon chain configuration. The systematic chemical naming conventions recognize this molecule through several equivalent formulations, including N,N'-bis(3-aminopropyl)-1,4-butanediamine and 1,4-butanediamine, N,N'-bis(3-aminopropyl).

The compound operates under numerous synonyms that reflect its biological significance and commercial applications. The most widely recognized biological designation is spermine, a name derived from its initial discovery in seminal fluid. Additional common names include musculamine, neuridine, and gerontine, each reflecting different aspects of its physiological functions or tissue distribution patterns. Commercial and research applications utilize designations such as diaminopropyltetramethylenediamine and 4,9-diaza-1,12-dodecanediamine.

Chemical databases maintain comprehensive synonym lists that facilitate cross-referencing across different research contexts. The compound appears in chemical registries under designations including 4,9-diazadodecamethylenediamine, 1,4-bis(aminopropyl)butanediamine, and 4,9-diazadodecane-1,12-diamine. Specialized research applications employ abbreviated forms such as spermina in Italian nomenclature systems and spermin in Germanic classification schemes.

| Nomenclature Category | Chemical Names |

|---|---|

| International Union of Pure and Applied Chemistry Official | N,N'-bis(3-aminopropyl)butane-1,4-diamine |

| Systematic Alternatives | N,N'-bis(3-aminopropyl)-1,4-butanediamine; 1,4-butanediamine, N,N'-bis(3-aminopropyl)- |

| Biological Designations | Spermine; Musculamine; Neuridine; Gerontine |

| Commercial Names | Diaminopropyltetramethylenediamine; 4,9-Diaza-1,12-dodecanediamine |

| Database Identifiers | 4,9-Diazadodecamethylenediamine; 1,4-bis(aminopropyl)butanediamine |

Historical Discovery and Early Research

The historical trajectory of this compound research commenced in 1678 when Antonie van Leeuwenhoek, the pioneering microscopist, first observed crystalline structures in human seminal fluid during his groundbreaking investigations of reproductive biology. Leeuwenhoek's initial documentation to the Royal Society described these crystals as previously unknown substances that appeared in semen samples over time, representing the earliest recorded encounter with polyamine compounds in biological systems. These crystalline formations, later identified as spermine phosphate precipitates, resulted from phosphatase enzymatic activity that elevated phosphate concentrations sufficiently to induce crystallization of the relatively insoluble salt complex.

The subsequent two centuries witnessed sporadic investigations into these mysterious crystals, with multiple researchers independently rediscovering the same substance without fully comprehending its chemical nature or biological significance. In 1865, Boettcher erroneously suggested that the crystals consisted of protein components, a misconception that persisted until Schreiner's corrective work demonstrated their composition as phosphate salts of organic bases. The compound's modern designation emerged in 1878 when Abel proposed the name "spermine" to reflect its seminal origin, while comprehensive chemical characterization remained elusive for several additional decades.

The period from 1888 to 1926 marked intensive efforts to elucidate the compound's precise chemical structure, with German chemists Ladenburg and Abel officially establishing the "spermin" nomenclature in 1888. Concurrently, Russian researcher von Poehl obtained correct empirical formulas but simultaneously promoted unfounded therapeutic claims that complicated scientific understanding of the compound's legitimate biological functions. The definitive structural characterization finally emerged in 1926 through simultaneous independent investigations conducted by research teams in England, led by Dudley, Rosenheim, and Starling, and in Germany, directed by Wrede and colleagues. These parallel efforts employed chemical synthesis methodologies to confirm the proposed structural arrangements and establish the foundation for modern polyamine biochemistry research.

Classification within Polyamine Family

This compound occupies a central position within the polyamine family as a tetraamine compound characterized by four amino functional groups distributed along its linear carbon backbone. The polyamine classification system organizes these molecules according to the number of amino groups present, with diamines containing two amino groups, triamines possessing three, and tetraamines like this compound incorporating four amino functional groups. This systematic classification reflects both structural characteristics and biosynthetic relationships that govern polyamine metabolism in living organisms.

The compound represents the terminal product in the classical polyamine biosynthetic pathway, derived from the triamine spermidine through enzymatic addition of an aminopropyl group. This biosynthetic relationship establishes this compound as the most structurally complex naturally occurring polyamine in most biological systems. The polyamine family encompasses both linear and branched structural arrangements, with this compound representing the linear tetraamine category.

Comparative analysis within the polyamine family reveals distinct functional specializations based on structural complexity and charge distribution patterns. The progression from putrescine (diamine) through spermidine (triamine) to this compound (tetraamine) demonstrates increasing molecular complexity that correlates with enhanced biological activities. Bacterial polyamine systems often exhibit additional structural variants, including branched tetraamines and higher-order polyamines, but this compound remains the predominant tetraamine in eukaryotic cellular systems.

| Polyamine Class | Number of Amino Groups | Representative Compounds | Biological Distribution |

|---|---|---|---|

| Diamines | 2 | Putrescine, Cadaverine | Universal in living organisms |

| Triamines | 3 | Spermidine, Norspermidine | Eukaryotes and many bacteria |

| Tetraamines | 4 | This compound | Eukaryotes and some bacteria |

| Higher Polyamines | 5+ | Branched polyamines | Specialized bacterial species |

Molecular Structure Overview

The molecular structure of this compound exhibits a linear arrangement characterized by the molecular formula C₁₀H₂₆N₄ and a molecular weight of 202.34 grams per mole. The compound's backbone consists of a central butane-1,4-diamine unit to which two 3-aminopropyl groups are attached through nitrogen atoms, creating a symmetric tetraamine structure with terminal primary amino groups. This linear configuration extends across a twelve-carbon chain when fully extended, with nitrogen atoms positioned at strategic intervals to optimize electrostatic interactions with biological macromolecules.

The structural architecture incorporates four amino groups that exist in different chemical environments, specifically two secondary amino groups within the central butane-1,4-diamine core and two primary amino groups at the terminal positions of the aminopropyl extensions. At physiological pH conditions, all four amino groups undergo protonation, generating a tetracationic species that carries a +4 formal charge. This high positive charge density enables strong electrostatic associations with negatively charged biomolecules, particularly nucleic acids and anionic phospholipids.

Conformational analysis reveals that this compound adopts multiple three-dimensional configurations due to rotational freedom around its carbon-carbon and carbon-nitrogen bonds. The preferred conformations in aqueous solution involve partial folding that positions amino groups to minimize electrostatic repulsion while maintaining accessibility for intermolecular interactions. X-ray crystallographic studies and nuclear magnetic resonance spectroscopy investigations have identified several stable conformational states that the molecule occupies under different environmental conditions.

The chemical structure can be represented through various notation systems, including the Simplified Molecular Input Line Entry System notation C(CCN(CCCN)CCCN)CN and the International Chemical Identifier string InChI=1S/C10H26N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-12H2. These standardized representations facilitate computational analysis and database searches across chemical information systems worldwide.

| Structural Parameter | Value | Method of Determination |

|---|---|---|

| Molecular Formula | C₁₀H₂₆N₄ | Elemental analysis |

| Molecular Weight | 202.34 g/mol | Mass spectrometry |

| Linear Carbon Chain Length | 12 atoms | Structural analysis |

| Number of Amino Groups | 4 (2 primary, 2 secondary) | Chemical characterization |

| Formal Charge at pH 7.4 | +4 | Potentiometric titration |

| Preferred Conformation | Extended with partial folding | Nuclear magnetic resonance |

Properties

Molecular Formula |

C10H26N4 |

|---|---|

Molecular Weight |

202.34 g/mol |

IUPAC Name |

N',N'-bis(3-aminopropyl)butane-1,4-diamine |

InChI |

InChI=1S/C10H26N4/c11-5-1-2-8-14(9-3-6-12)10-4-7-13/h1-13H2 |

InChI Key |

CAARYRKDWMNHCB-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN(CCCN)CCCN)CN |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Applications

N,N-bis(3-aminopropyl)butane-1,4-diamine plays a significant role in cellular processes due to its involvement in polyamine metabolism. It is a key component in cellular growth and differentiation, influencing cell proliferation and apoptosis.

Anticancer Research

Recent studies have highlighted the potential of platinum-based complexes involving this compound as anticancer agents. For instance, a study focused on the cytotoxicity of a platinum complex with this compound demonstrated promising results against low-prognosis cancers such as metastatic breast adenocarcinoma and osteosarcoma. The compound acts as a bridging ligand, enhancing the efficacy of the platinum drug .

Bacterial Metabolism

As a metabolite in various bacteria, this compound contributes to nitrogen metabolism and is involved in the synthesis of other polyamines essential for microbial growth and function .

Analytical Chemistry Applications

The compound is utilized extensively in analytical chemistry for its properties that facilitate the separation and identification of various substances.

Chromatographic Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed where the mobile phase consists of acetonitrile and water with phosphoric acid. This method is scalable and suitable for isolating impurities in preparative separations .

Mass Spectrometry

The compound's compatibility with mass spectrometry enhances its application in pharmacokinetics and metabolic studies. It allows for detailed analysis of biological samples, elucidating differences in polyamine excretion among cancer patients and healthy individuals .

Industrial Applications

This compound is also explored for various industrial applications due to its chemical properties.

Polymer Chemistry

In polymer science, this compound is investigated as a potential cross-linking agent due to its ability to form stable bonds with other polymer chains. This application could lead to the development of new materials with enhanced mechanical properties.

Coatings and Adhesives

The compound's amine groups allow it to participate in reactions that produce durable coatings and adhesives, making it valuable in construction and manufacturing industries.

Case Studies

Preparation Methods

Alkylation of Butane-1,4-diamine

The primary chemical route involves the alkylation of butane-1,4-diamine with 3-aminopropyl halides. This method employs nucleophilic substitution, where the amine groups of butane-1,4-diamine react with 3-aminopropyl bromide or chloride in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically conducted under inert atmospheric conditions (e.g., nitrogen or argon) to prevent oxidation.

Reaction Scheme:

Optimized Conditions:

-

Temperature: 60–80°C

-

Solvent: DMF or acetonitrile

-

Catalyst: None required, but triethylamine may be added to neutralize HBr.

Yields typically range from 65% to 75%, with purification achieved via vacuum distillation or column chromatography.

Reductive Amination

An alternative approach utilizes reductive amination of butane-1,4-diamine with 3-aminopropionaldehyde. This method employs sodium cyanoborohydride (NaBH3CN) or hydrogen gas in the presence of a palladium catalyst. The reaction proceeds via imine intermediate formation, followed by reduction to the final amine.

Reaction Scheme:

Key Parameters:

-

pH: 6–7 (buffered with ammonium acetate)

-

Temperature: Room temperature

-

Yield: 50–60% after purification by ion-exchange chromatography.

Biosynthetic Methods

Enzymatic Aminopropyl Transfer

This compound is structurally related to spermidine, a natural polyamine synthesized from putrescine (1,4-butanediamine) via spermidine synthase. In biochemical pathways, the compound may arise through additional aminopropyl transfer reactions catalyzed by spermidine synthase or analogous enzymes.

Pathway Overview:

-

Putrescine Formation: Ornithine decarboxylase (ODC) converts L-ornithine to putrescine.

-

Aminopropyl Donation: S-adenosylmethionine (SAM) serves as the aminopropyl donor, transferring groups to putrescine via spermidine synthase.

-

Secondary Modification: Further aminopropyl addition yields this compound.

Experimental Validation:

-

Substrates: Putrescine, decarboxylated SAM.

-

Enzyme: Recombinant spermidine synthase (expressed in E. coli).

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors enable precise control over reaction parameters, minimizing side products. A representative setup involves:

Process Design:

-

Reactor Type: Tubular flow reactor with immobilized catalysts.

-

Conditions:

Advantages:

-

90% conversion rate of butane-1,4-diamine.

-

Automated purification via inline distillation units.

Characterization and Quality Control

Spectroscopic Analysis

Post-synthesis characterization employs multiple techniques:

Purity Assessment

-

HPLC: Reverse-phase C18 column, eluent: 0.1% TFA in acetonitrile/water.

Challenges and Recent Advances

Q & A

Q. What are the established methodologies for synthesizing N,N-bis(3-aminopropyl)butane-1,4-diamine (spermine) in laboratory settings?

Spermine is biosynthesized from spermidine via spermine synthase, which transfers an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to spermidine . In vitro chemical synthesis typically involves alkylation of butanediamine with 3-aminopropyl groups under controlled pH and temperature. For example, N,N′-bis(3-aminopropyl)butane-1,4-diamine can be synthesized via stepwise alkylation using protective groups to avoid side reactions . Purity is validated via NMR and mass spectrometry, with yields optimized by adjusting stoichiometric ratios and reaction times .

Q. How can spermine be quantified in biological samples, and what are the limitations of current detection methods?

Electrochemical sensing and high-performance liquid chromatography (HPLC) coupled with fluorescence detection are widely used. Electrochemical methods exploit spermine’s redox activity at modified electrodes, achieving detection limits of ~0.1 μM . HPLC with pre-column derivatization (e.g., using dansyl chloride) enhances sensitivity but requires extensive sample preparation to avoid interference from structurally similar polyamines like spermidine . Limitations include matrix effects in complex biological fluids and low selectivity in electrochemical approaches .

Q. What is the structural role of spermine in stabilizing nucleic acids, and how is this investigated experimentally?

Spermine binds to DNA and RNA via electrostatic interactions between its protonated amine groups and phosphate backbones, stabilizing secondary structures. This is studied using techniques like X-ray crystallography (e.g., SHELX programs for structure refinement ), isothermal titration calorimetry (ITC) to measure binding constants, and circular dichroism (CD) to monitor conformational changes under varying ionic conditions . For example, ITC reveals binding stoichiometries of 4–6 spermine molecules per DNA duplex, dependent on pH and ionic strength .

Advanced Research Questions

Q. How do polyamine oxidases (APAO/SMO) metabolize spermine analogues, and what experimental strategies resolve conflicting substrate specificity data?

APAO preferentially oxidizes N¹-acetylspermine, while spermine oxidase (SMO) directly cleaves spermine into spermidine and 3-aminopropanal . Conflicting substrate data arise from enzyme isoforms and assay conditions (e.g., pH, cofactors). To resolve this, use recombinant enzymes with strict activity controls (e.g., 250 μM SPM as a positive control) and LC-MS to track metabolites. For example, N,N′-bis(3-ethylaminopropyl)butane-1,4-diamine shows 60% lower turnover with SMO compared to wild-type spermine, indicating steric hindrance effects .

Q. What advanced analytical techniques are employed to study spermine’s interactions with ion channels or membranes?

Cryo-electron microscopy (cryo-EM) and single-channel patch-clamp recordings are used to visualize spermine’s blockade of inwardly rectifying K⁺ channels (Kir). Molecular dynamics (MD) simulations complement these by modeling spermine’s binding pockets and charge interactions . For example, MD simulations predict a ΔG of −8.2 kcal/mol for spermine-Kir2.1 binding, validated via electrophysiology showing IC₅₀ values of ~10 μM .

Q. How do crystallographic studies address contradictions in spermine’s hydrogen-bonding patterns in supramolecular assemblies?

Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding motifs in spermine crystals. Discrepancies arise from polymorphism or solvent inclusion. For instance, spermine phosphate hexahydrate exhibits a 3D network of N–H⋯O bonds with graph set notation D(2,2,2)*, while anhydrous forms show simpler C(4) chains. Synchrotron X-ray diffraction and variable-temperature NMR resolve these by tracking dynamic bonding changes .

Methodological Challenges and Solutions

Q. What experimental design considerations are critical for studying spermine’s role in cellular metabolism without confounding results?

- Cell culture: Use polyamine-depleted media and knockout cell lines (e.g., SMS⁻/⁻ mice) to isolate spermine-specific effects .

- Metabolic labeling: Incorporate ¹³C-labeled putrescine to trace spermine biosynthesis via GC-MS .

- Controls: Include spermidine and spermine oxidase inhibitors (e.g., MDL 72527) to distinguish enzymatic pathways .

Q. How can time-resolved techniques elucidate spermine’s transient interactions in dynamic systems like photopolymerization?

Time-resolved diffusion NMR with non-uniform sampling (NUS) captures transient intermediates in reactions like photopolymerization of bis-anthracene-spermine derivatives. For example, NUS reduces acquisition time by 80% while resolving kinetic parameters (e.g., k = 0.12 s⁻¹ for anthracene dimerization) .

Data Contradictions and Validation

Q. Why do reported Kd values for spermine-DNA binding vary across studies, and how can this be mitigated?

Variations arise from buffer composition (e.g., Mg²⁺ competes with spermine) and DNA sequence specificity (AT-rich regions bind more tightly). Standardize assays using defined buffers (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM NaCl) and consensus sequences (e.g., λ-DNA). ITC and surface plasmon resonance (SPR) provide complementary data to reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.